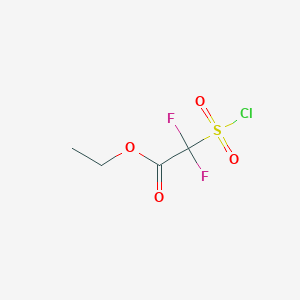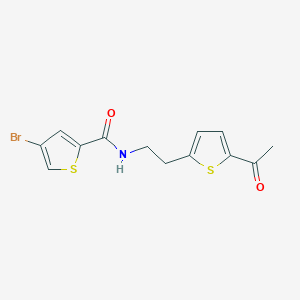
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4(1H)-one, also known as BCS-1, is a quinoline-based compound that has gained significant attention in recent years due to its potential applications in scientific research. BCS-1 is a highly potent and selective inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
This compound belongs to the class of N-heterocyclic amines, which are essential building blocks in drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Key features include its heterocyclic structure and the presence of a sulfonyl group. By modifying different positions on the quinoline ring, scientists can create derivatives with varying pharmacological activities .
Reductive Amination Reactions
The compound’s structure makes it suitable for reductive amination reactions. These reactions involve the formation of C–N bonds, which are crucial in the synthesis of bioactive molecules, natural products, and agrochemicals. The operational simplicity and wide toolbox of protocols associated with reductive amination have made it a preferred method in the pharmaceutical industry .
Solvent-Free Condensation
Researchers have successfully synthesized this compound via a solvent-free condensation/reduction reaction sequence. The absence of solvents enhances the environmental friendliness of the process. The resulting N-heterocyclic amine has been characterized using FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
Ionic Liquids and Membrane Preparation
Ionic liquids (ILs) play a crucial role in membrane preparation. Although not directly related to this compound, ILs have been used in similar contexts. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) has been employed in fabricating membranes for liquid separation processes. IL-based supported ionic liquid membranes (SILMs) have been used to recover solvents like acetone, butanol, and ethanol from aqueous solutions .
α-Sulfonyoxylation Reactions
While not specifically studied with this compound, α-sulfonyoxylation reactions of ketones have been explored using ionic liquids such as [bmim]BF4. The presence of the sulfonyl group in our compound suggests potential relevance in similar reactions .
Exploration of Pharmacological Activities
Given the compound’s quinoline-based structure, researchers may investigate its pharmacological properties. Quinoline derivatives have demonstrated a wide range of physiological and pharmacological activities. Further studies could reveal its potential as an antiproliferative agent, antimicrobial, or anti-inflammatory compound .
Propriétés
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3S/c1-3-5-12-23-14-20(27(25,26)17-9-7-16(22)8-10-17)21(24)18-13-15(4-2)6-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSTIVALRQDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2781156.png)



![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)
![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)


![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)


